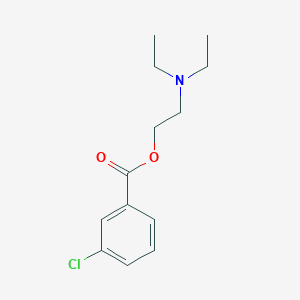
2-(Diethylamino)ethyl 3-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 3-chlorobenzoate, also known as procaine or novocaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by the German chemist Alfred Einhorn, and since then, it has been widely used in medicine due to its effectiveness and low toxicity.
科学研究应用
2-(Diethylamino)ethyl 3-chlorobenzoate has been extensively studied for its use as a local anesthetic in medical procedures. It is commonly used in dentistry, surgery, and obstetrics. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's disease. It has also been studied for its potential use in drug delivery systems due to its ability to enhance the permeability of cell membranes.
作用机制
The mechanism of action of 2-(Diethylamino)ethyl 3-chlorobenzoate involves the inhibition of sodium channels in nerve cells. This inhibition prevents the transmission of nerve impulses, resulting in a loss of sensation in the affected area. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been shown to have anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Diethylamino)ethyl 3-chlorobenzoate include a decrease in the permeability of cell membranes, inhibition of neurotransmitter release, and a decrease in the excitability of nerve cells. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One advantage of using 2-(Diethylamino)ethyl 3-chlorobenzoate in lab experiments is its low toxicity. Additionally, it has a well-established synthesis method and is readily available. However, one limitation of using 2-(Diethylamino)ethyl 3-chlorobenzoate in lab experiments is its short duration of action, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research involving 2-(Diethylamino)ethyl 3-chlorobenzoate. One area of research is the development of new drug delivery systems that utilize 2-(Diethylamino)ethyl 3-chlorobenzoate's ability to enhance cell membrane permeability. Additionally, 2-(Diethylamino)ethyl 3-chlorobenzoate's anti-inflammatory and antioxidant properties may be further investigated for their potential use in the treatment of various diseases. Finally, new synthetic methods for 2-(Diethylamino)ethyl 3-chlorobenzoate may be developed in order to improve its efficiency and reduce its cost of production.
Conclusion
2-(Diethylamino)ethyl 3-chlorobenzoate, or 2-(Diethylamino)ethyl 3-chlorobenzoate, is a widely used local anesthetic that has been extensively studied for its use in medical procedures. Additionally, it has potential applications in the treatment of various diseases and in drug delivery systems. While there are some limitations to its use in lab experiments, its low toxicity and well-established synthesis method make it a valuable tool for scientific research. With further research, 2-(Diethylamino)ethyl 3-chlorobenzoate may prove to be a valuable asset in the development of new medical treatments and drug delivery systems.
合成方法
The synthesis of 2-(Diethylamino)ethyl 3-chlorobenzoate involves the reaction between para-chlorobenzoic acid and diethylaminoethanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of 2-(Diethylamino)ethyl 3-chlorobenzoate.
属性
产品名称 |
2-(Diethylamino)ethyl 3-chlorobenzoate |
|---|---|
分子式 |
C13H18ClNO2 |
分子量 |
255.74 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 3-chlorobenzoate |
InChI |
InChI=1S/C13H18ClNO2/c1-3-15(4-2)8-9-17-13(16)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI 键 |
BWTWXNBEZDZJCL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B256742.png)

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256748.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)


![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)
![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B256775.png)